1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
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Overview
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the core piperazine structure. The sulfonyl chloride group is introduced through a reaction with 5-chloro-2-methoxybenzenesulfonyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale synthesis often involves the use of specialized reactors and continuous flow processes to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.
Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group and the piperazine ring play crucial roles in binding to specific receptors or enzymes, leading to biological or chemical activity.
Comparison with Similar Compounds
1-(4-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
1-(3-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(2-chloro-3-methylphenyl)piperazine
Uniqueness: Compared to similar compounds, 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-chloro-2-methylphenyl)piperazine stands out due to its specific arrangement of chlorine and methoxy groups, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-15(20)4-3-5-16(13)21-8-10-22(11-9-21)26(23,24)18-12-14(19)6-7-17(18)25-2/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTGTYWPSSXKEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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